2-(3-Methoxyphenyl)pyrrolidine
Overview
Description
2-(3-Methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H15NO It consists of a pyrrolidine ring attached to a 3-methoxyphenyl group
Mechanism of Action
Target of Action
This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Mode of Action
It’s known that pyrrolidine derivatives can undergo reactions with carbonyl donors to form enamines . These enamines can then react with the re-face of aldehydes to form iminium ions . The iminium ions can undergo hydrolysis to afford chiral β-hydroxyketones
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biosynthetic pathways . For instance, they are involved in the biosynthesis of tetramates, a family of hybrid polyketides bearing a tetramic acid (pyrrolidine-2,4-dione) moiety . The exact pathways affected by 2-(3-Methoxyphenyl)pyrrolidine and their downstream effects would require further investigation.
Pharmacokinetics
The compound’s molecular weight is 177.243 , which falls within the range generally favorable for oral bioavailability.
Action Environment
It’s known that light can influence the efficiency of reactions involving pyrrolidine derivatives . For instance, blue light has been used to efficiently exploit a simple catalytic system involving a pyrrolidine derivative at room temperature
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the spatial orientation of substituents on the pyrrolidine ring .
Cellular Effects
Pyrrolidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyrrolidine typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine. The process can be carried out under various conditions, but a common method involves the use of a reducing agent such as sodium borohydride in an alcohol solvent like methanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of the imine intermediate using a palladium catalyst under hydrogen gas. This approach offers higher yields and can be more easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-Hydroxyphenyl)pyrrolidine.
Reduction: The compound can be reduced further to remove the methoxy group, yielding 2-phenylpyrrolidine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(3-Hydroxyphenyl)pyrrolidine
Reduction: 2-Phenylpyrrolidine
Substitution: Various halogenated derivatives of this compound
Scientific Research Applications
2-(3-Methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
2-Phenylpyrrolidine: Lacks the methoxy group, leading to different chemical properties and reactivity.
2-(3-Hydroxyphenyl)pyrrolidine: Contains a hydroxyl group instead of a methoxy group, affecting its polarity and hydrogen bonding capabilities.
2-(3-Chlorophenyl)pyrrolidine: Contains a chlorine atom instead of a methoxy group, leading to different electronic and steric effects.
Uniqueness: 2-(3-Methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This functional group can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFYRMABWIOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394240 | |
Record name | 2-(3-methoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103861-77-4 | |
Record name | 2-(3-methoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methoxyphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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